molecular formula C12H13N3O B11795891 2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one

2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11795891
M. Wt: 215.25 g/mol
InChI Key: SUKWRNKLKOYGSF-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an aminomethyl group at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Methylation: The methyl group at the 6-position can be introduced via alkylation using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aminomethylating agents such as formaldehyde and ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with a carboxyl group, while reduction may produce a fully saturated pyrimidine ring.

Scientific Research Applications

2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Aminomethyl)phenyl)-4(3H)-quinazolinone: Similar structure but with a quinazolinone ring.

    2-(3-(Aminomethyl)phenyl)-5-methylpyrimidin-4(3H)-one: Similar structure but with a methyl group at the 5-position.

    2-(3-(Aminomethyl)phenyl)-6-chloropyrimidin-4(3H)-one: Similar structure but with a chlorine atom at the 6-position.

Uniqueness

2-(3-(Aminomethyl)phenyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-[3-(aminomethyl)phenyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-8-5-11(16)15-12(14-8)10-4-2-3-9(6-10)7-13/h2-6H,7,13H2,1H3,(H,14,15,16)

InChI Key

SUKWRNKLKOYGSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC(=C2)CN

Origin of Product

United States

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